N-(2-(1H-Indol-5-yl)ethyl)acetamide
Overview
Description
N-(2-(1H-Indol-5-yl)ethyl)acetamide is an organic compound with the molecular formula C12H14N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-5-yl)ethyl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-5-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-(1H-Indol-5-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-5-yl)ethyl)acetamide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation. The compound’s acetyl group can also participate in acetylation reactions, modifying protein function and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)acetamide
- N-(2-(1H-Indol-2-yl)ethyl)acetamide
- N-(2-(1H-Indol-4-yl)ethyl)acetamide
Uniqueness
N-(2-(1H-Indol-5-yl)ethyl)acetamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This compound’s position of the acetyl group and the indole nitrogen can result in distinct interactions with biological targets compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-(1H-indol-5-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(15)13-6-4-10-2-3-12-11(8-10)5-7-14-12/h2-3,5,7-8,14H,4,6H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVAWGUFNZWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482964 | |
Record name | Acetamide, N-[2-(1H-indol-5-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58491-47-7 | |
Record name | Acetamide, N-[2-(1H-indol-5-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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